1-(2-hydroxyethyl)azetidin-2-one
CAS No.: 77897-83-7
Cat. No.: VC11584335
Molecular Formula: C5H9NO2
Molecular Weight: 115.13 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 77897-83-7 |
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Molecular Formula | C5H9NO2 |
Molecular Weight | 115.13 g/mol |
IUPAC Name | 1-(2-hydroxyethyl)azetidin-2-one |
Standard InChI | InChI=1S/C5H9NO2/c7-4-3-6-2-1-5(6)8/h7H,1-4H2 |
Standard InChI Key | SLFOEEOQPLJIPX-UHFFFAOYSA-N |
Canonical SMILES | C1CN(C1=O)CCO |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s molecular formula, C₅H₉NO₂, corresponds to a 13-atom system featuring an azetidin-2-one core (a four-membered ring with three carbons and one nitrogen) substituted at the 1-position with a 2-hydroxyethyl group (-CH₂CH₂OH). Key structural descriptors include:
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IUPAC Name: 1-(2-Hydroxyethyl)azetidin-2-one
The planar azetidine ring imposes significant ring strain, a hallmark of β-lactams, which is critical for their biological activity.
Physicochemical Data
Predicted collision cross-section (CCS) values for various adducts, derived from ion mobility spectrometry, are summarized below:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 116.07061 | 121.7 |
[M+Na]⁺ | 138.05255 | 127.7 |
[M+NH₄]⁺ | 133.09715 | 125.3 |
[M-H]⁻ | 114.05605 | 118.6 |
These values are essential for mass spectrometry-based identification in complex matrices .
Synthesis and Stereochemical Control
Key Synthetic Routes
The synthesis of 1-(2-hydroxyethyl)azetidin-2-one is detailed in patent EP0213610A1, which outlines a stereoselective approach using chiral 1,3-thiazolidine-2-thione derivatives . The process involves:
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Enolate Formation: Treatment of a thiazolidine precursor with tin(II) triflate and a tertiary amine base (e.g., N-ethylpiperidine) at -78°C to 0°C in tetrahydrofuran (THF).
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Nucleophilic Addition: Reaction of the enolate with a 4-substituted azetidinone derivative to install the 2-hydroxyethyl group.
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Deprotection: Acidic or basic hydrolysis to yield the final product.
Critical reaction parameters include:
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Temperature: -100°C to 25°C (optimized at -78°C for enantiomeric purity) .
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Catalyst: Tin(II) triflate (1–1.5 equivalents relative to substrate) .
Stereochemical Outcomes
The patent emphasizes the production of optically active derivatives through diastereomeric resolution. For instance, the (1'R,3S)-threo isomer is preferentially formed when using (R)-configured thiazolidine precursors, enabling access to enantiomerically pure intermediates for antibiotics .
Applications in Antibiotic Development
Role in Carbapenem Synthesis
1-(2-Hydroxyethyl)azetidin-2-one serves as a precursor for carbapenem antibiotics, such as thienamycin analogs, which exhibit broad-spectrum activity against β-lactamase-producing pathogens . The compound’s 2-hydroxyethyl side chain is retained in final drug molecules to enhance water solubility and binding affinity to penicillin-binding proteins (PBPs).
Structure-Activity Relationships (SAR)
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Ring Strain: The azetidinone ring’s inherent strain facilitates acylation of bacterial PBPs, disrupting cell wall synthesis.
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Hydroxyethyl Substituent: The -CH₂CH₂OH group improves pharmacokinetic properties by increasing hydrophilicity and reducing plasma protein binding.
Analytical and Pharmacological Profiling
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption at ~1770 cm⁻¹ (C=O stretch of β-lactam) .
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NMR: δ 3.5–4.0 ppm (m, azetidine ring protons), δ 1.8–2.2 ppm (m, hydroxyethyl protons).
Predicted ADMET Properties
Computational models suggest:
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LogP: 0.45 (moderate hydrophilicity)
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Bioavailability: 65–70% (oral)
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CYP450 Inhibition: Low risk (CYP3A4 IC₅₀ > 50 μM).
Future Directions and Challenges
Expanding Therapeutic Utility
Ongoing research aims to derivatize the hydroxyethyl group to develop:
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β-Lactamase Inhibitors: Hybrid molecules combining azetidinone and diazabicyclooctane motifs.
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Anticancer Agents: Metal complexes targeting DNA topoisomerases.
Synthetic Bottlenecks
Challenges include improving enantioselectivity in large-scale synthesis and mitigating ring-opening side reactions during storage.
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